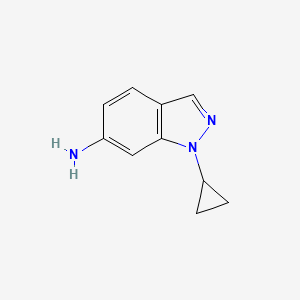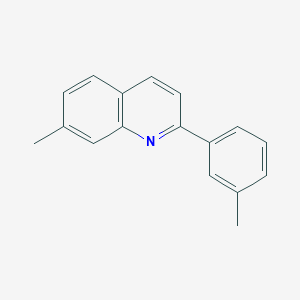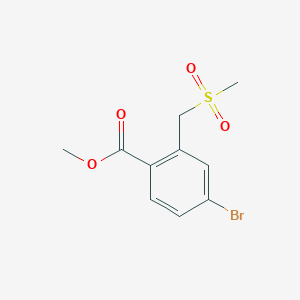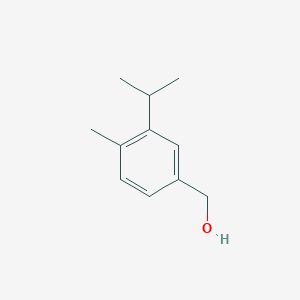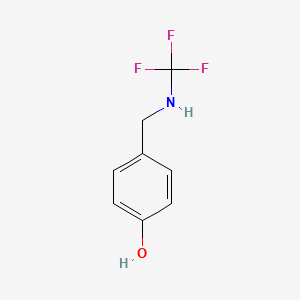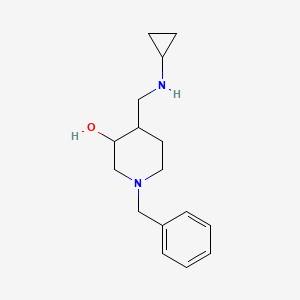
1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
Méthodes De Préparation
The synthesis of 1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-ol with cyclopropylamine under suitable reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets. As a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which forms a strong salt-bridge interaction with the receptor .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzyl-3-methyl-4-piperidone: This compound has a similar piperidine core but differs in its substitution pattern.
Maraviroc: An FDA-approved CCR5 antagonist used in the treatment of HIV, which shares a similar mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
1-benzyl-4-[(cyclopropylamino)methyl]piperidin-3-ol |
InChI |
InChI=1S/C16H24N2O/c19-16-12-18(11-13-4-2-1-3-5-13)9-8-14(16)10-17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
Clé InChI |
JBTXYSPDVSLCFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2CCN(CC2O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


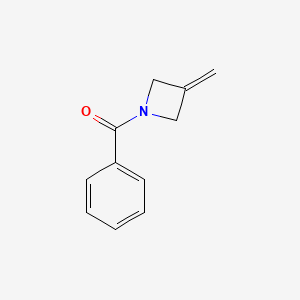

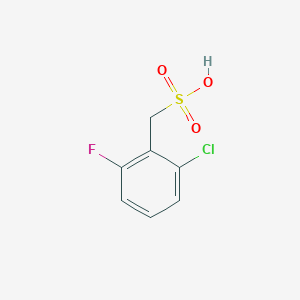
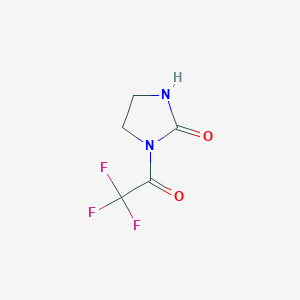
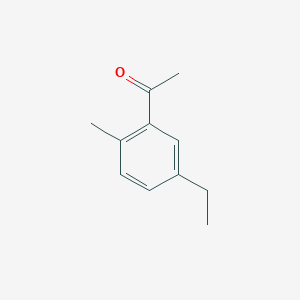
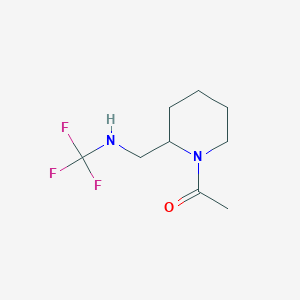
![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
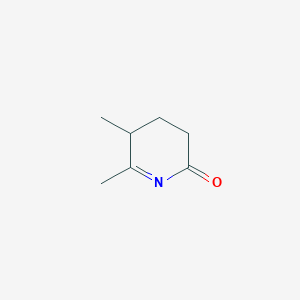
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
